BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-Depth Technical Guide to the Toxicological
Profile of Dibromopropane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B1216051

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological profile of three dibromopropane
isomers: 1,2-dibromopropane, 1,3-dibromopropane, and 2,2-dibromopropane. It is
designed to serve as a critical resource for researchers, scientists, and professionals in drug
development by consolidating data on acute toxicity, irritation, genotoxicity, carcinogenicity, and
reproductive toxicity. This document summarizes key quantitative data in structured tables,
details experimental methodologies for pivotal studies, and visualizes metabolic and
toxicological pathways using Graphviz diagrams. The information presented herein is crucial for
risk assessment and the safe handling of these compounds in research and industrial settings.

Introduction

Dibromopropane isomers are halogenated hydrocarbons with the chemical formula CsHeBr-.
While structurally similar, their toxicological properties can vary significantly due to differences
in their metabolic activation and interaction with biological macromolecules. An understanding
of these differences is paramount for assessing potential health risks. This guide focuses on
providing a detailed comparative analysis of 1,2-dibromopropane, 1,3-dibromopropane, and
2,2-dibromopropane.

Physicochemical Properties
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A foundational understanding of the physicochemical properties of each isomer is essential for

interpreting their toxicological profiles.

1,2- 1,3- 2,2-
Property . . .

Dibromopropane Dibromopropane Dibromopropane
CAS Number 78-75-1 109-64-8 594-16-1
Molecular Formula Cs3HeBr2 Cs3HeBr2 Cs3HeBr2
Molecular Weight 201.89 g/mol 201.89 g/mol 201.89 g/mol

o Colorless to slightly ]
Appearance Colorless liquid o No data available
yellow liquid
Boiling Point 141-142 °C 167 °C 114-115 °C
Density 1.93 g/cm3 1.989 g/mL at 25 °C 1.784 g/cm3
Water Solubility 1.43 g/L 1.68 g/L No data available
log Kow 2.28 2.02 - 2.56 No data available
Toxicological Profiles

Acute Toxicity

The acute toxicity of dibromopropane isomers varies, with oral and inhalation routes being of

primary concern.

Endpoint

1,2-
Dibromopropane

1,3-
Dibromopropane

2,2-
Dibromopropane

Oral LDso (rat)

741 mg/kg[1]

315 mg/kg[2]

No data available

Dermal LDso (rat)

No data available

>2000 mg/kg[2]

Harmful in contact
with skin (Category 4)
(3]

Inhalation LCso (rat)

12,000 mg/m3/4h

No data available

Harmful if inhaled
(Category 4)[3]

© 2025 BenchChem. All rights reserved.

2/13

Tech Support


https://www.benchchem.com/product/b1216051?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/3424372/
https://www.industrialchemicals.gov.au/sites/default/files/2022-12/EVA00090%20-%20Evaluation%20statement%20-%2022%20December%202022.pdf
https://www.industrialchemicals.gov.au/sites/default/files/2022-12/EVA00090%20-%20Evaluation%20statement%20-%2022%20December%202022.pdf
https://www.atsdr.cdc.gov/toxprofiles/tp36.pdf
https://www.atsdr.cdc.gov/toxprofiles/tp36.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Skin and Eye Irritation

1,3-Dibromopropane has been shown to be a skin and severe eye irritant. Data for the other
isomers is limited.

. 1,2- 1,3- 2,2-
Endpoint . . .
Dibromopropane Dibromopropane Dibromopropane
Slight irritant,
) o ) . ] Causes skin irritation
Skin Irritation (rabbit) No data available erythema reversed in
(Category 2)[3]
5-6 days[2]
Causes serious eye
Eye Irritation (rabbit) No data available Severe irritant[2] irritation (Category 2)
[3]
Genotoxicity

Both 1,2- and 1,3-dibromopropane have demonstrated mutagenic potential in bacterial
reverse mutation assays.

1,2- 1,3- 2,2-
Assay . . .
Dibromopropane Dibromopropane Dibromopropane
Positive in TA100 and
Positive in TA100 and )
Ames Test (S. ] TA1535 (with ]
o TA1535 (with ) o No data available
typhimurium) ] o metabolic activation)
metabolic activation)
[2]
In vivo Micronucleus Negative in bone ] )
No data available No data available
Assay (mouse) marrow
Carcinogenicity

The carcinogenic potential of 1,2- and 1,3-dibromopropane has been investigated, with
structural similarities to other carcinogenic halogenated propanes raising concerns.
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1,2-

Species/Route .
Dibromopropane

1,3- 2,2-

Dibromopropane Dibromopropane

Evidence of
carcinogenicity (nasal
) cavity tumors) in a
Rat (Inhalation) ) )
National Toxicology
Program (NTP)

bioassay.[4][5][6]

Considered possibly
carcinogenic to
humans due to No data available
structural similarity to

known carcinogens.[2]

Evidence of
) carcinogenicity (nasal
Mouse (Inhalation) ) )
cavity tumors) in an

NTP bioassay.[4][5][6]

No data available No data available

Reproductive and Developmental Toxicity

Data on reproductive and developmental toxicity is limited for all three isomers.

1,2-

Endpoint .
Dibromopropane

1,3- 2,2-

Dibromopropane Dibromopropane

) o No definitive data
Reproductive Toxicity )
available.

Potential for adverse
effects on testes
suggested based on No data available
structurally similar

compounds.[2]

Developmental ,
o No data available
Toxicity

No data available No data available

Mechanisms of Toxicity

The toxicity of dibromopropane isomers is largely attributed to their metabolism, leading to the

formation of reactive intermediates that can interact with cellular macromolecules.

Metabolism
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1,2-Dibromopropane and 1,3-dibromopropane are known to be metabolized through two
primary pathways: cytochrome P450 (CYP450) oxidation and glutathione (GSH) conjugation.[7]

e Cytochrome P450 Pathway: CYP450 enzymes, particularly CYP2E1, can oxidize
dibromopropanes to form reactive epoxide intermediates.[7] These epoxides can then be
hydrolyzed or further react with cellular components.

o Glutathione Conjugation: Glutathione S-transferases (GSTs) catalyze the conjugation of
dibromopropanes with glutathione. While this is often a detoxification pathway, it can lead
to the depletion of cellular GSH stores, rendering cells more susceptible to oxidative stress.
[8][9] In some cases, the resulting GSH conjugates can be further metabolized to form
reactive species.

Dibromopropane Metabolism
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Cellular Macromolecules

GSH Conjugate

Dibromopropane

Oxidation

Adduct Formation

Reactive Epoxides

Click to download full resolution via product page

Metabolic activation pathways of dibromopropane isomers.

Oxidative Stress

The depletion of glutathione, a key intracellular antioxidant, is a significant mechanism of
toxicity for 1,3-dibromopropane. This leads to an imbalance in the cellular redox state and an
increase in reactive oxygen species (ROS), resulting in oxidative stress. Oxidative stress can
damage lipids, proteins, and DNA, contributing to cellular injury and organ toxicity.
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Oxidative stress-induced toxicity of 1,3-dibromopropane.

Experimental Protocols

Detailed experimental protocols are critical for the replication and validation of toxicological
studies. The following are generalized methodologies based on OECD guidelines for key

toxicological endpoints.

Acute Oral Toxicity (based on OECD Guideline 401)
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Acclimatize
Test Animals (Rats)

:

Fast Animals
Overnight

:

Administer Single Oral Dose
(Gavage)

l

Observe for 14 Days
(Mortality, Clinical Signs,
Body Weight)

:

Gross Necropsy of
all Animals

Calculate LDso

Click to download full resolution via product page

Workflow for an acute oral toxicity study.

e Test System: Young adult rats of a standard laboratory strain.

e Procedure: A single dose of the test substance is administered by oral gavage to fasted
animals. Multiple dose groups are used to determine a dose-response relationship.
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» Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in
body weight for at least 14 days.

e Endpoint: The LDso (the statistically derived dose expected to cause mortality in 50% of the
animals) is calculated.

Dermal Irritation (based on OECD Guideline 404)
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(Rabbits, Shaved Skin)

:
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:
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l
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Workflow for a dermal irritation study.

» Test System: Albino rabbits with healthy, intact skin.

e Procedure: A 0.5 mL or 0.5 g dose of the test substance is applied to a small area of shaved
skin and covered with a semi-occlusive dressing for 4 hours.[10][11][12][13]

o Observations: The skin is examined for erythema (redness) and edema (swelling) at
specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

Endpoint: The reactions are scored, and a Primary Irritation Index is calculated.[10]

Bacterial Reverse Mutation Assay (Ames Test) (based on
OECD Guideline 471)
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Prepare Histidine-dependent
Salmonella typhimurium strains

l
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:
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:
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:
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Evaluate for a Dose-dependent
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Click to download full resolution via product page

Workflow for a bacterial reverse mutation assay.

o Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,
TA1535, TA1537).[14][15][16]

o Procedure: The bacterial strains are exposed to the test substance at various concentrations,
both with and without a metabolic activation system (S9 fraction from rat liver). The bacteria
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are then plated on a minimal agar medium lacking histidine.[14][16]

o Observations: After incubation, the number of revertant colonies (bacteria that have mutated
back to a state where they can synthesize histidine) is counted.

o Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the
number of revertant colonies compared to the control.[14]

Conclusion

The dibromopropane isomers, particularly 1,2-dibromopropane and 1,3-dibromopropane,
exhibit a range of toxicities including acute toxicity, irritation, and genotoxicity. Their
mechanisms of toxicity are closely linked to their metabolic activation to reactive species,
leading to cellular damage through pathways such as oxidative stress. There is a significant
data gap regarding the toxicological profile of 2,2-dibromopropane, warranting further
investigation. This guide provides a consolidated resource for understanding the current
toxicological landscape of these isomers, emphasizing the need for caution in their handling
and the importance of further research to fully characterize their potential health risks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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